[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride
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Overview
Description
[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to a pyridine ring via a methanamine group. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Introduction of the Methanamine Group: The methanamine group is added via reductive amination, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Formation of the Dihydrochloride Salt: The purified compound is treated with hydrochloric acid to form the dihydrochloride salt, which is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyridine ring or the methanamine group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings are substituted with other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine:
Drug Development: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
- [2-(Piperidin-1-yl)pyridin-4-yl]methanamine dihydrochloride
- [2-(Piperidin-1-yl)pyridin-2-yl]methanamine dihydrochloride
- [2-(Morpholin-1-yl)pyridin-3-yl]methanamine dihydrochloride
Comparison:
- Structural Differences: The position of the methanamine group and the type of heterocyclic ring (piperidine vs. morpholine) can influence the compound’s reactivity and biological activity.
- Unique Properties: [2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride is unique in its specific binding affinity and selectivity for certain molecular targets, making it valuable in targeted drug development and biochemical studies.
Properties
IUPAC Name |
(2-piperidin-1-ylpyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14;;/h4-6H,1-3,7-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYVYAWORRZRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955506-57-6 |
Source
|
Record name | [2-(piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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